molecular formula C10H14N6 B14910929 N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine

Katalognummer: B14910929
Molekulargewicht: 218.26 g/mol
InChI-Schlüssel: QIRDJHXAKJGMCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring, with a cyclohexyl group attached to the tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a nitrile, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cycloheptyltetrazolo[1,5-b]pyridazin-6-amine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific structural features, such as the cyclohexyl group and the fused tetrazole-pyridazine ring system. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H14N6

Molekulargewicht

218.26 g/mol

IUPAC-Name

N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C10H14N6/c1-2-4-8(5-3-1)11-9-6-7-10-12-14-15-16(10)13-9/h6-8H,1-5H2,(H,11,13)

InChI-Schlüssel

QIRDJHXAKJGMCL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=NN3C(=NN=N3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.